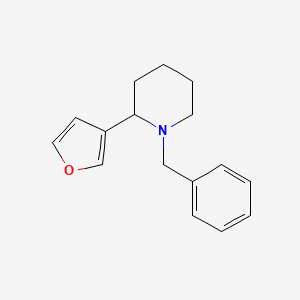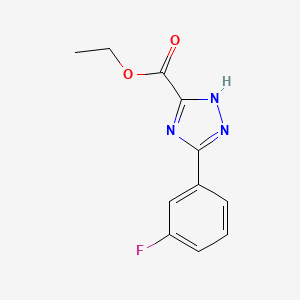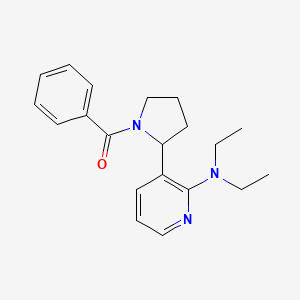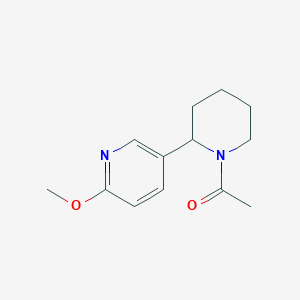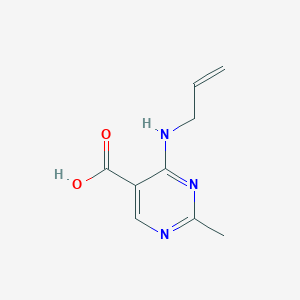
5-Amino-2-(2-fluorophenyl)-4-hydroxyfuran-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-2-(2-fluorophényl)-4-hydroxyfuran-3(2H)-one est un composé organique synthétique qui a suscité un intérêt dans divers domaines de la recherche scientifique. Ce composé se caractérise par la présence d’un groupe amino, d’un groupe fluorophényl et d’une structure hydroxyfuranone, ce qui en fait une molécule polyvalente pour les réactions chimiques et les applications.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 5-Amino-2-(2-fluorophényl)-4-hydroxyfuran-3(2H)-one implique généralement des réactions organiques en plusieurs étapes. Une méthode courante comprend la réaction du 2-fluorobenzaldéhyde avec un dérivé d’acide aminé approprié dans des conditions contrôlées pour former la structure furanone désirée. Les conditions de réaction impliquent souvent l’utilisation de catalyseurs, de solvants et de paramètres spécifiques de température et de pression pour garantir un rendement élevé et une pureté élevée.
Méthodes de production industrielle
Dans un environnement industriel, la production de ce composé peut impliquer des réactions par lots à grande échelle avec des paramètres de réaction optimisés. L’utilisation de réacteurs à écoulement continu et de techniques de purification avancées, telles que la chromatographie et la cristallisation, peut améliorer l’efficacité et la capacité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
5-Amino-2-(2-fluorophényl)-4-hydroxyfuran-3(2H)-one subit diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxy peut être oxydé pour former les cétones ou les aldéhydes correspondants.
Réduction : Le composé peut être réduit pour former des alcools ou des amines.
Substitution : Les groupes amino et fluorophényl peuvent participer à des réactions de substitution nucléophile ou électrophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) et l’hydrure de lithium et d’aluminium (LiAlH4) sont fréquemment utilisés.
Substitution : Des réactifs comme les halogènes (Cl2, Br2) et les nucléophiles (NH3, OH-) sont utilisés dans des conditions spécifiques.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des cétones ou des aldéhydes, tandis que la réduction peut produire des alcools ou des amines.
Applications de la recherche scientifique
5-Amino-2-(2-fluorophényl)-4-hydroxyfuran-3(2H)-one a une large gamme d’applications dans la recherche scientifique :
Chimie : Il sert de bloc de construction pour la synthèse de molécules plus complexes et de réactif dans diverses réactions organiques.
Biologie : Le composé est utilisé dans l’étude des interactions enzymatiques et comme sonde pour les essais biologiques.
Médecine : Il a des applications thérapeutiques potentielles, notamment comme précurseur pour le développement de médicaments et comme principe pharmaceutique actif.
Industrie : Le composé est utilisé dans la production de produits chimiques et de matériaux spéciaux ayant des propriétés spécifiques.
Applications De Recherche Scientifique
5-Amino-2-(2-fluorophenyl)-4-hydroxyfuran-3(2H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme interactions and as a probe for biological assays.
Medicine: It has potential therapeutic applications, including as a precursor for drug development and as an active pharmaceutical ingredient.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
Le mécanisme d’action de 5-Amino-2-(2-fluorophényl)-4-hydroxyfuran-3(2H)-one implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. Le composé peut se lier aux sites actifs, modulant l’activité des enzymes ou des récepteurs et influençant les voies biochimiques. Les voies et les cibles spécifiques dépendent du contexte de son application, comme en chimie médicinale ou en recherche biologique.
Comparaison Avec Des Composés Similaires
Composés similaires
- 5-Amino-2-(2-chlorophényl)-4-hydroxyfuran-3(2H)-one
- 5-Amino-2-(2-bromophényl)-4-hydroxyfuran-3(2H)-one
- 5-Amino-2-(2-méthylphényl)-4-hydroxyfuran-3(2H)-one
Unicité
Comparé à des composés similaires, 5-Amino-2-(2-fluorophényl)-4-hydroxyfuran-3(2H)-one est unique en raison de la présence de l’atome de fluor, qui peut influencer considérablement sa réactivité chimique et son activité biologique. L’atome de fluor peut améliorer la stabilité du composé, la lipophilie et la capacité à former des liaisons hydrogène, ce qui en fait une molécule précieuse pour diverses applications.
Propriétés
Formule moléculaire |
C10H8FNO3 |
|---|---|
Poids moléculaire |
209.17 g/mol |
Nom IUPAC |
5-amino-2-(2-fluorophenyl)-4-hydroxyfuran-3-one |
InChI |
InChI=1S/C10H8FNO3/c11-6-4-2-1-3-5(6)9-7(13)8(14)10(12)15-9/h1-4,9,14H,12H2 |
Clé InChI |
RJHORQBBYJLXJW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2C(=O)C(=C(O2)N)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


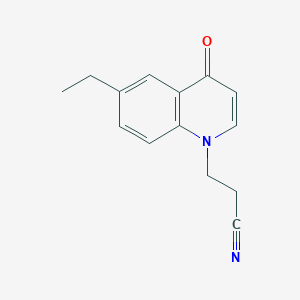
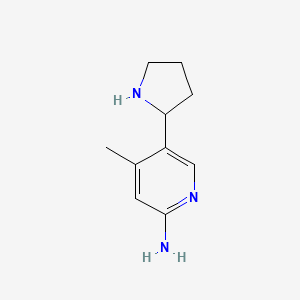



![6-(tert-Butyl)-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11810247.png)
